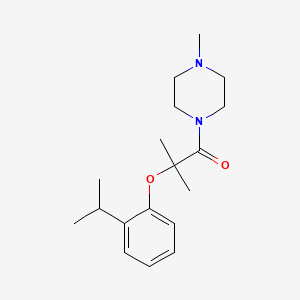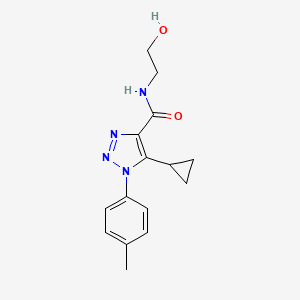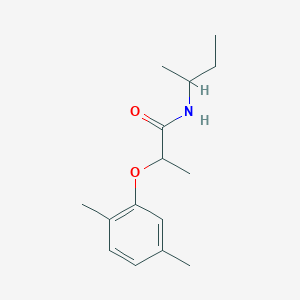![molecular formula C18H17N3O2S B4810598 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B4810598.png)
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide
概要
説明
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide is a heterocyclic compound that contains a thiazole ring substituted with a 4-methoxyphenyl group at position 2 and a pyridin-3-ylmethyl group at position 4. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The 4-methoxyphenyl group is introduced at position 2 of the thiazole ring through a nucleophilic substitution reaction.
Acetamide Formation: The acetamide group is formed by reacting the thiazole derivative with pyridin-3-ylmethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.
化学反応の分析
Types of Reactions
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
科学的研究の応用
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used to investigate its effects on various biological pathways and targets.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and its substituents can interact with enzymes, receptors, or other proteins, leading to modulation of biological activities. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide
- 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide
- 2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide
Uniqueness
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide is unique due to the presence of the 4-methoxyphenyl group, which can influence its biological activity and chemical reactivity. This substituent may enhance its lipophilicity, allowing better interaction with biological membranes and targets.
特性
IUPAC Name |
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-16-6-4-14(5-7-16)18-21-15(12-24-18)9-17(22)20-11-13-3-2-8-19-10-13/h2-8,10,12H,9,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSMCBKKOIDLTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-chlorophenyl)propyl]-N'-(2-methylphenyl)urea](/img/structure/B4810515.png)
![ethyl {4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B4810519.png)
![1-(2,4-Dimethylphenyl)-3-[1-(pyridin-2-yl)ethyl]urea](/img/structure/B4810523.png)

![4-chloro-2-hydroxy-N'-({1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylene)benzohydrazide](/img/structure/B4810537.png)
![4-[(2-chloro-5-nitrobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4810559.png)
![ethyl 3-({[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4810574.png)
![N-[1-(1-adamantyl)propyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4810577.png)
![1-[3-[4-(4-Bromophenyl)piperazin-1-yl]propyl]-3-(2,5-dimethylphenyl)urea](/img/structure/B4810589.png)
![4-[4-(allyloxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4810596.png)
![(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(2-METHYLCYCLOPROPYL)METHANONE](/img/structure/B4810603.png)
![2-(3,4-DIMETHYLPHENYL)-8-METHYL-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B4810609.png)


